5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Lipophilicity Physicochemical profiling Membrane permeability

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 1520283-04-8, MFCD31462144) is a synthetic heterocyclic building block belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid class, featuring a fused benzene–dihydrofuran core with chlorine at position 5 and fluorine at position 7. It has a molecular formula of C₉H₆ClFO₃, a molecular weight of 216.59 g/mol, and is supplied at a purity of ≥95%.

Molecular Formula C9H6ClFO3
Molecular Weight 216.59 g/mol
Cat. No. B13153296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Molecular FormulaC9H6ClFO3
Molecular Weight216.59 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2F)Cl)C(=O)O
InChIInChI=1S/C9H6ClFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13)
InChIKeyRZSHEESRSBGTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid: A Dual-Halogenated Dihydrobenzofuran Carboxylic Acid Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 1520283-04-8, MFCD31462144) is a synthetic heterocyclic building block belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid class, featuring a fused benzene–dihydrofuran core with chlorine at position 5 and fluorine at position 7 [1]. It has a molecular formula of C₉H₆ClFO₃, a molecular weight of 216.59 g/mol, and is supplied at a purity of ≥95% . The compound contains a chiral center at the 2-position of the dihydrofuran ring and is typically offered as a racemic mixture, making it a versatile intermediate for constructing stereochemically diverse libraries [1]. Its dual-halogenation pattern combines the electron-withdrawing and lipophilicity-enhancing effects of chlorine with the metabolic stability and hydrogen-bond-accepting character of fluorine, positioning it as a differentiated scaffold within the broader dihydrobenzofuran-2-carboxylic acid family [1].

Why 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid Cannot Be Replaced by Mono-Halogenated or Unsubstituted 2,3-Dihydrobenzofuran-2-carboxylic Acid Analogs


Within the 2,3-dihydrobenzofuran-2-carboxylic acid class, halogen substitution pattern is not a trivial interchangeable variable—it is the primary determinant of lipophilicity, electronic character, and molecular recognition capacity. The simultaneous presence of chlorine at position 5 and fluorine at position 7 produces a XLogP3 of 2.3 and a hydrogen bond acceptor count of 4, whereas the closest 5-chloro analog (XLogP3 = 2.1, HBA = 3) and 7-fluoro analog (XLogP3 = 1.7, HBA = 4) each lack one of these critical features [1]. This dual-halogenation motif has been specifically exploited in patent families covering 5-substituted 2,3-dihydrobenzofuran-2-carboxylic acids as diuretic and PPAR-modulating agents, where the identity and position of halogen substituents directly govern pharmacological activity, subtype selectivity, and in vivo efficacy [2]. Substituting a mono-halogenated or unsubstituted analog alters LogP by 0.2–0.8 units and removes either a key H-bond acceptor or a lipophilic contact point, generating a compound with a materially different property profile that cannot reproduce the target compound's behavior in SAR-driven programs.

Quantitative Differentiation Evidence for 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid Versus Closest Structural Analogs


Superior Lipophilicity (XLogP3 = 2.3) Versus Mono-Halogenated and Unsubstituted 2,3-Dihydrobenzofuran-2-carboxylic Acid Comparators

5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid exhibits the highest computed lipophilicity among its closest structural analogs: XLogP3 = 2.3, compared to XLogP3 = 2.1 for the 5-chloro analog (CID 3164025), XLogP3 = 1.7 for the 7-fluoro analog (CID 54595372), and XLogP3 = 1.5 for the unsubstituted parent 2,3-dihydrobenzofuran-2-carboxylic acid (CID 2776555) [1]. The ΔXLogP3 of +0.2 versus the 5-chloro mono-halogenated analog and +0.8 versus the unsubstituted parent represents a meaningful increase in predicted membrane permeability, consistent with the well-established contribution of aryl-fluorine substitution to logP elevation when combined with chlorine [1].

Lipophilicity Physicochemical profiling Membrane permeability

Expanded Hydrogen Bond Acceptor Capacity (HBA = 4) Versus 5-Chloro Analog (HBA = 3) Maintains Donor Count at Lipinski-Compliant Levels

The target compound possesses 4 computed hydrogen bond acceptor (HBA) atoms, deriving from the carboxylic acid oxygens plus the chlorine and fluorine substituents, whereas the 5-chloro analog (CID 3164025) has only 3 HBA and the unsubstituted parent (CID 2776555) has 3 HBA [1]. The 7-fluoro analog (CID 54595372) also has 4 HBA but lacks the lipophilic contribution of the 5-chloro substituent. Simultaneously, all analogs maintain exactly 1 hydrogen bond donor (HBD) [1]. This combination—increased HBA without increased HBD—is pharmacokinetically valuable because it enhances potential for specific polar interactions (e.g., with protein backbone amides or side-chain hydroxyls) without worsening desolvation penalty, and remains fully compliant with Lipinski's Rule of Five [1].

Hydrogen bonding Molecular recognition Drug-likeness

Intermediate Molecular Weight (216.59 Da) Optimally Balances Heavy Atom Count for Fragment Elaboration While Retaining Ligand Efficiency Potential

With a molecular weight of 216.59 g/mol and 14 heavy atoms, 5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid occupies a strategic intermediate position between fragment-sized and lead-like chemical space [1]. The mono-substituted comparators are lighter: the 5-chloro analog has MW = 198.60 g/mol (13 heavy atoms), the 7-fluoro analog has MW = 182.15 g/mol (13 heavy atoms), and the unsubstituted parent has MW = 164.16 g/mol (12 heavy atoms) [1]. The target compound's additional mass (+17.99 Da over 5-Cl, +34.44 Da over 7-F) is attributable entirely to the second halogen substituent, which contributes both steric bulk and electronic character. Critically, despite the increased heavy atom count, the topological polar surface area remains constant at 46.5 Ų across the entire series, meaning the added halogens increase molecular recognition features without altering the global polarity descriptor [1].

Fragment-based drug discovery Lead-likeness Molecular weight optimization

Validated Class Membership in the PPARα Agonist Pharmacophore: 2,3-Dihydrobenzofuran-2-carboxylic Acids as Subtype-Selective Nuclear Receptor Modulators

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been rigorously validated as a privileged pharmacophore for subtype-selective PPARα agonism by Shi et al. (2005), who demonstrated that systematic variation of substituents on the benzofuran core yields compounds with nanomolar PPARα potency and >100-fold selectivity over PPARγ and PPARδ subtypes [1]. In this study, select 2,3-dihydrobenzofuran-2-carboxylic acid derivatives were advanced to in vivo models in Syrian hamsters and male Beagle dogs, where they exhibited cholesterol- and triglyceride-lowering activity at dose levels substantially lower than the marketed PPARα agonist fenofibrate (used as the baseline comparator) [1]. While 5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid itself is not among the final compounds reported in this paper, its substitution pattern (5-Cl, 7-F) embodies the key structural elements identified in the SAR: a halogen at the 5-position contributing to receptor binding and a substituent at the 7-position modulating subtype selectivity [1]. Furthermore, patent literature explicitly claims 5-substituted 2,3-dihydrobenzofuran-2-carboxylic acids with varied halogenation patterns as diuretic and antihypertensive agents, establishing therapeutic precedent for this core [2].

PPARα agonism Nuclear receptors Dyslipidemia

Distinct Substitution Topology (5-Chloro-7-Fluoro) Diverges from the Clinically Advanced 6,7-Dichloro Diuretic/Uricosuric Benzofuran Series

The most extensively studied halogenated 2,3-dihydrobenzofuran-2-carboxylic acids in the patent and primary literature are the 6,7-dichloro-substituted derivatives, exemplified by S-8666 (5-dimethylsulfamoyl-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid), which exhibits potent saluretic-diuretic and uricosuric activity in rats and primates [1][2]. These compounds feature both halogen substituents on the benzo ring positions adjacent to the dihydrofuran oxygen (positions 6 and 7). In contrast, 5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid places chlorine at position 5 (meta to the dihydrofuran oxygen) and fluorine at position 7 (ortho to the oxygen). This topological difference is pharmacologically significant: SAR studies on 6,7-dichloro series show that moving substituents alters the diuretic/uricosuric balance, with the 6,7-dichloro pattern being optimal for dual activity, while the 5-substituted series (as claimed in EP0103246A1) was developed for a distinct profile [3]. The 5-Cl-7-F pattern therefore represents a deliberate departure from the 6,7-dichloro diuretic chemotype, potentially accessing different biological target space.

Diuretic pharmacology Uricosuric activity Substitution topology

Evidence-Backed Research and Industrial Application Scenarios for 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic Acid


PPARα Agonist Lead Optimization: Building on a Validated 2,3-Dihydrobenzofuran-2-carboxylic Acid Pharmacophore

The well-characterized PPARα agonist activity of the 2,3-dihydrobenzofuran-2-carboxylic acid class, as demonstrated by Shi et al. (2005) in rodent and canine dyslipidemia models, provides a strong rationale for deploying the target compound in PPARα-focused medicinal chemistry programs [1]. Its XLogP3 of 2.3—elevated relative to mono-halogenated analogs—may improve hepatocyte permeability, which is relevant because PPARα is predominantly expressed in liver. The dual-halogen pattern offers two independent vectors for modulating subtype selectivity (PPARα vs. PPARγ/δ), a key challenge identified in the SAR literature [1]. Researchers can use this compound as a carboxylic acid-bearing intermediate for amide coupling, esterification, or heterocycle formation to generate focused libraries targeting PPARα with differentiated property profiles.

Chiral Building Block for Enantioselective Synthesis of 2-Substituted Dihydrobenzofuran Derivatives

The stereogenic center at the 2-position of the dihydrofuran ring (undefined atom stereocenter count = 1 in the racemic mixture) makes this compound a valuable starting material for enantioselective synthesis [1]. Resolution of the racemate or asymmetric synthesis can deliver enantiopure (R)- and (S)-5-chloro-7-fluoro-2,3-dihydrobenzofuran-2-carboxylic acids, which are otherwise not commercially available. Given that enantiomeric differentiation has been critical in the diuretic benzofuran series—where the (+)- and (−)-enantiomers of S-8666 exhibit divergent diuretic versus uricosuric activity profiles—access to enantiopure material is essential for rigorous SAR studies [2]. The carboxylic acid handle enables diastereomeric salt resolution or chiral auxiliary derivatization.

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

The presence of a single fluorine atom at position 7 makes this compound suitable for ¹⁹F NMR-based fragment screening, a technique that exploits the 100% natural abundance and high gyromagnetic ratio of ¹⁹F to detect weak fragment–protein interactions with high sensitivity [1]. At MW = 216.59 Da and 14 heavy atoms, the compound falls within the fragment size range (typically <300 Da, heavy atom count <18) and can serve as a fluorinated anchor for library construction. The 5-chloro substituent provides a synthetic handle for further elaboration via cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig), enabling the generation of diverse fragment-like molecules while retaining the ¹⁹F NMR reporter.

Physicochemical Property Modulation in CNS Drug Discovery Programs

With XLogP3 = 2.3 and TPSA = 46.5 Ų, the target compound occupies a favorable property space for CNS drug design, where optimal LogP values typically range from 2 to 4 and TPSA < 60–70 Ų is associated with blood–brain barrier penetration [1]. Compared to the parent 2,3-dihydrobenzofuran-2-carboxylic acid (XLogP3 = 1.5), the +0.8 LogP increase conferred by dual halogenation moves the compound closer to the CNS-permeant sweet spot without exceeding it. This makes it an attractive core for developing CNS-targeted probes where modest lipophilicity enhancement is desired without resorting to larger alkyl or aryl substituents that would increase molecular weight and TPSA beyond CNS-favorable ranges.

Quote Request

Request a Quote for 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.